molecular formula C16H25N3O2 B11805989 tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11805989
M. Wt: 291.39 g/mol
InChI Key: AUSBLZLIGQUQKD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its pyridine and pyrrolidine rings, which are functionalized with an ethylamino group and a tert-butyl ester group, respectively. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for better control of reaction conditions and reducing the time required for purification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the pyridine and pyrrolidine rings, along with the ethylamino and tert-butyl ester groups, gives the compound distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[6-(ethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-5-17-14-9-8-12(11-18-14)13-7-6-10-19(13)15(20)21-16(2,3)4/h8-9,11,13H,5-7,10H2,1-4H3,(H,17,18)

InChI Key

AUSBLZLIGQUQKD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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